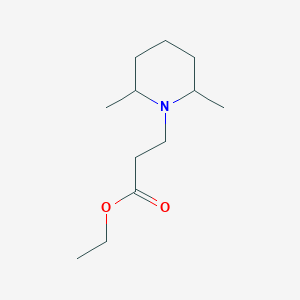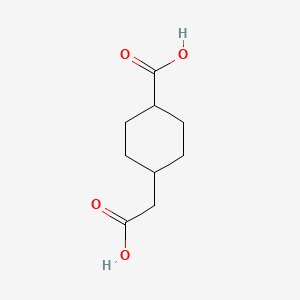
N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite
Descripción general
Descripción
N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is widely used in the biomedical industry as a building block for synthesizing modified nucleotides . It plays a crucial role in the research of pharmaceutical drugs targeting specific diseases, such as cancer and viral infections .
Synthesis Analysis
The reaction is usually catalyzed by 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile . This compound is used in the synthesis of 2’-deoxy-5-methylcytidine-containing oligonucleotides as antisense drugs .Molecular Structure Analysis
The molecular formula of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite is C47H54N5O8P . The molecular weight is 847.9 .Chemical Reactions Analysis
This compound is used to prepare antisense oligonucleotides containing conformationally constrained methoxyaminomethylene and aminooxymethylene and aminomethylene bridged nucleoside analogs .Mecanismo De Acción
Target of Action
The primary target of N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine 3’-CE phosphoramidite, also known as DMT-5Me-dC(Bz)-CE Phosphoramidite, is the DNA molecule itself. This compound is a building block used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical therapy, and biotechnology.
Mode of Action
DMT-5Me-dC(Bz)-CE Phosphoramidite interacts with its target by being incorporated into the growing oligonucleotide chain during the synthesis process . The compound contains a protecting group (DMT), which is removed during the synthesis allowing the addition of the next nucleotide. The compound also contains a reactive group (phosphoramidite), which forms a phosphodiester bond with the next nucleotide .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis. It is used in the stepwise addition of nucleotides to form an oligonucleotide chain, a process that is fundamental to genetic engineering and molecular biology .
Result of Action
The result of the action of DMT-5Me-dC(Bz)-CE Phosphoramidite is the formation of oligonucleotides with a specific sequence. These oligonucleotides can be used for a variety of purposes, including research, clinical therapy, and biotechnology .
Action Environment
The action of DMT-5Me-dC(Bz)-CE Phosphoramidite is influenced by several environmental factors in the laboratory setting, including temperature, pH, and the presence of other reagents. Proper storage and handling of the compound are essential for its stability and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos in lab experiments is its high reactivity and stability. This makes it easy to use in a variety of applications, such as gene regulation and gene editing. Additionally, N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos is relatively inexpensive compared to other reagents used in lab experiments.
However, there are some limitations to using N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos in lab experiments. For example, it is not very effective at modifying the expression of genes that are not located in the promoter region of a gene. Additionally, the effects of N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos on the expression of genes can be unpredictable, as it can either increase or decrease the expression of a gene.
Direcciones Futuras
There are a number of potential future directions for N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos. For example, it could be used in more gene editing applications, such as creating new gene therapies for diseases. Additionally, it could be used to create novel genetic engineering techniques, such as creating new gene-editing tools. It could also be used to create new gene-editing technologies, such as CRISPR-Cas9. Finally, it could be used to create new methods for controlling gene expression, such as using small molecules to modulate gene expression.
Aplicaciones Científicas De Investigación
N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos has a wide variety of applications in biological research. It is used in gene regulation studies, as it can be used to modify the expression of genes in a cell. It can also be used in gene editing applications, as it can be used to modify the sequence of a gene. Additionally, N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramiditeyd-CE-Phos has been used in cancer therapy, as it can be used to modify the expression of genes involved in cancer development.
Propiedades
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H54N5O8P/c1-32(2)52(33(3)4)61(58-28-14-27-48)60-41-29-43(51-30-34(5)44(50-46(51)54)49-45(53)35-15-10-8-11-16-35)59-42(41)31-57-47(36-17-12-9-13-18-36,37-19-23-39(55-6)24-20-37)38-21-25-40(56-7)26-22-38/h8-13,15-26,30,32-33,41-43H,14,28-29,31H2,1-7H3,(H,49,50,53,54)/t41-,42+,43+,61?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUHEZFYUECLW-QUZMAVINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H54N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101771 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105931-57-5 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-methyl-, 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)
![2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one](/img/structure/B3079029.png)


![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)


![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)